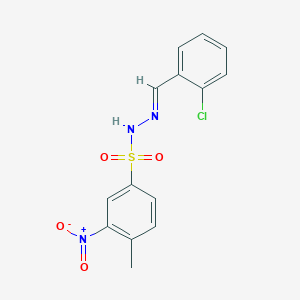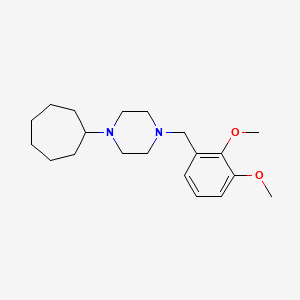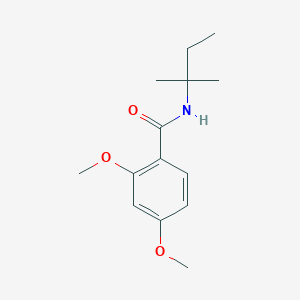
2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide, also known as MMMPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMMPH belongs to the class of hydrazide derivatives and has been studied for its anti-inflammatory, analgesic, and anti-cancer properties.
作用机制
The mechanism of action of 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. It also inhibits the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators. This compound has been found to reduce the release of substance P, a neuropeptide involved in pain transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. This compound also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been found to reduce pain by inhibiting the release of substance P and reducing the activity of cyclooxygenase enzymes.
实验室实验的优点和局限性
The advantages of using 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide in lab experiments are its potential therapeutic properties, which can be studied in vitro and in vivo. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and analgesic properties. However, the limitations of using this compound in lab experiments are its low solubility in water and its potential toxicity. This compound has been found to be toxic at high concentrations, and its solubility in water is limited, which can affect its bioavailability.
未来方向
The future directions for 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide research are focused on its potential therapeutic applications. This compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and providing analgesia. Future research can focus on optimizing the synthesis method to increase the yield and solubility of this compound. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and its potential toxicity. This compound can also be studied in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of 2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide involves the condensation reaction between 4-methoxybenzaldehyde and 2-methoxy-N-phenylacetohydrazide in the presence of glacial acetic acid. The resulting product is purified using column chromatography to obtain a yellow crystalline solid. The yield of the synthesis is approximately 70%.
科学研究应用
2-methoxy-N'-(4-methoxybenzylidene)-2-phenylacetohydrazide has been extensively studied for its therapeutic potential in various diseases. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and providing analgesia. This compound has been studied in vitro and in vivo in animal models for its anti-cancer properties. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been studied for its anti-inflammatory properties in animal models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been studied for its analgesic properties in animal models of pain. It has been found to reduce pain by inhibiting the release of substance P and reducing the activity of cyclooxygenase enzymes.
属性
IUPAC Name |
2-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-15-10-8-13(9-11-15)12-18-19-17(20)16(22-2)14-6-4-3-5-7-14/h3-12,16H,1-2H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSGJGZQWARHFZ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)
![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)

![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
![4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5726802.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)
![3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B5726834.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5726845.png)